

Theoretical Studies on 2-Amino-3-Nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3-Nitrophenol

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Abstract

2-Amino-3-Nitrophenol is a significant chemical intermediate in the synthesis of dyes and has potential applications in medicinal chemistry. A thorough understanding of its molecular structure, electronic properties, and reactivity is crucial for its effective utilization. While extensive experimental data is available, comprehensive theoretical studies specifically on **2-Amino-3-Nitrophenol** are limited in public literature. This technical guide consolidates the available experimental data for **2-Amino-3-Nitrophenol** and provides insights into its theoretical characteristics by drawing parallels with closely related and well-studied molecules, namely 2-Aminophenol and 2-Nitrophenol. This approach offers a foundational understanding of its expected quantum chemical properties.

Introduction

2-Amino-3-Nitrophenol (CAS: 603-85-0) is an aromatic compound featuring an amino group, a nitro group, and a hydroxyl group attached to a benzene ring.^[1] This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable precursor in various synthetic pathways.^[1] Its primary application lies in the synthesis of yellow dyes for textiles and printing inks.^[1] Furthermore, its derivatives are of interest in medicinal chemistry.^[2]

This guide summarizes the known physicochemical and spectroscopic data for **2-Amino-3-Nitrophenol**. It further delves into the theoretical aspects of its molecular structure and

electronic properties through a comparative analysis of computational studies on 2-Aminophenol and 2-Nitrophenol, for which Density Functional Theory (DFT) calculations have been reported.

Physicochemical and Spectroscopic Data

The fundamental properties of **2-Amino-3-Nitrophenol** are well-documented.

Property	Value	Reference
Molecular Formula	C6H6N2O3	[2]
Molecular Weight	154.12 g/mol	[2]
CAS Number	603-85-0	[2]
Appearance	Reddish-brown solid powder	[2]
Melting Point	212-213 °C	[2]
Boiling Point	322.5 °C (at atmospheric pressure)	[2]

Spectroscopic techniques are essential for the characterization of **2-Amino-3-Nitrophenol**.

Spectroscopic Data	Description	Reference
¹ H NMR	Spectrum available	[3]
Infrared (IR)	Conforms to structure	

Theoretical Studies: A Comparative Analysis

Due to the lack of specific theoretical studies on **2-Amino-3-Nitrophenol**, this section presents data from computational studies on 2-Aminophenol and 2-Nitrophenol. These studies typically employ Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set to investigate molecular structure and electronic properties.

Molecular Geometry and Stability

DFT calculations are used to determine the optimized molecular geometry, including bond lengths and angles. For related molecules like 2-nitrophenol, studies show a distortion from a perfect hexagonal benzene ring due to the substituents. It is expected that **2-Amino-3-Nitrophenol** would also exhibit such distortions.

In a comparative study of phenol, 2-aminophenol, and 2-nitrophenol, it was found that 2-nitrophenol is the most stable, while 2-aminophenol is the most reactive. The stability is related to the chemical hardness, with a higher value indicating greater stability.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Molecule	HOMO (eV)	LUMO (eV)	Energy Gap (eV)	Chemical Hardness (η)	Electrophilicity Index (ω)
2-Aminophenol	-5.19	-0.65	4.54	2.27	1.95
2-Nitrophenol	-6.65	-2.57	4.08	2.04	4.29

Data derived from a theoretical study on phenol derivatives.

The smaller energy gap in 2-Nitrophenol compared to 2-Aminophenol suggests it is more reactive. The high electrophilicity index of 2-Nitrophenol indicates it is a good electrophile. It is plausible that **2-Amino-3-Nitrophenol** would have electronic properties influenced by both the electron-donating amino group and the electron-withdrawing nitro group.

Experimental Protocols

Synthesis of 2-Amino-3-Nitrophenol

A common laboratory-scale synthesis involves the reduction of a dinitro compound.[2]

Materials:

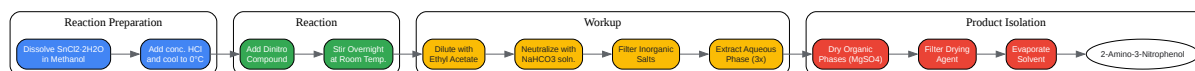
- Tin(II) chloride dihydrate
- Methanol
- Concentrated HCl
- Dinitro precursor compound
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Magnesium sulfate

Procedure:

- Under an argon atmosphere, dissolve tin(II) chloride dihydrate (20 mmol) in methanol (17.2 mL).
- Slowly add concentrated HCl (9.2 mL) and cool the solution to 0°C.
- Add the dinitro compound to the reaction mixture and stir overnight at room temperature.
- Dilute the mixture with ethyl acetate and neutralize with a saturated sodium bicarbonate solution.
- Filter to remove inorganic salts and wash the residue with ethyl acetate.
- Combine the filtrate and the separated organic phase.
- Extract the aqueous phase three times with ethyl acetate.
- Combine all organic layers and dry with magnesium sulfate.
- Filter to remove the magnesium sulfate and evaporate the solvent under reduced pressure to obtain the product.[\[2\]](#)

Visualizations

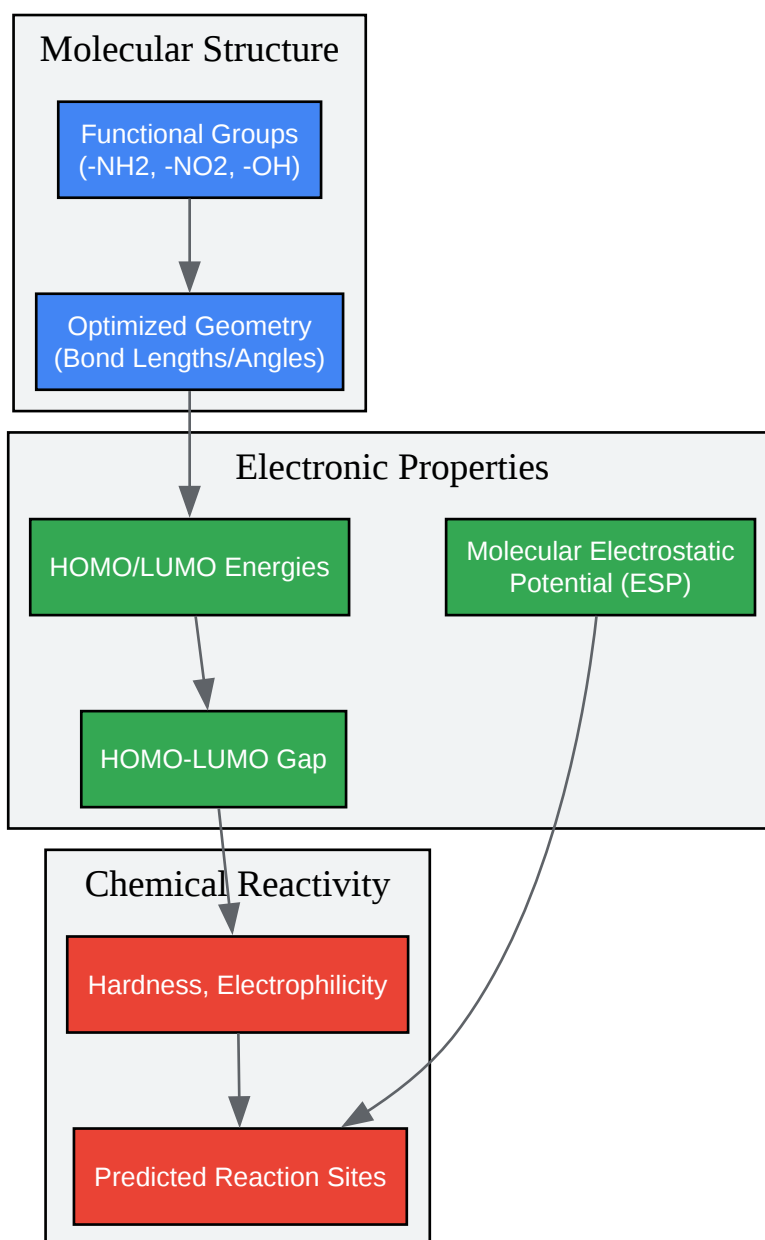
Synthesis Workflow



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Caption: Workflow for the synthesis of **2-Amino-3-Nitrophenol**.

Logical Relationship of Properties



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Caption: Interrelation of molecular properties from theoretical studies.

Conclusion

2-Amino-3-Nitrophenol is a compound of significant interest with well-defined physical and chemical properties. While direct theoretical studies on this molecule are not readily available, a comparative analysis with related compounds such as 2-Aminophenol and 2-Nitrophenol

provides a valuable framework for understanding its expected molecular and electronic characteristics. Further dedicated computational studies would be beneficial to fully elucidate its theoretical profile and support its application in various fields of chemical science.

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References

- 1. researchgate.net [researchgate.net]
- 2. rjpn.org [rjpn.org]
- 3. researchgate.net [researchgate.net]
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